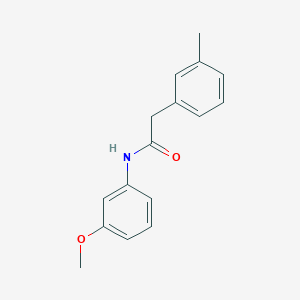
N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide, also known as DPN, is a chemical compound that has been widely used in scientific research. DPN belongs to the family of naphthamides, which are known for their diverse biological activities.
Mécanisme D'action
N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide selectively binds to ERβ and activates its transcriptional activity. This leads to the upregulation of ERβ target genes, which are involved in various physiological processes. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been shown to have a higher affinity for ERβ than estrogen receptor alpha (ERα), which makes it a useful tool to investigate the specific role of ERβ in various biological processes.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been shown to have various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and differentiation. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been shown to have anti-proliferative effects in breast cancer cells, which are mediated by the activation of ERβ. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide in lab experiments is its selectivity for ERβ. This allows researchers to investigate the specific role of ERβ in various biological processes. However, one of the limitations of using N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
For the use of N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide include investigating the role of ERβ in metabolic diseases and developing more potent and selective ERβ agonists.
Méthodes De Synthèse
The synthesis method of N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide involves the reaction between 2-ethoxy-1-naphthoyl chloride and 3,5-dimethylaniline. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been widely used in scientific research as a selective agonist of estrogen receptor beta (ERβ). ERβ is a nuclear receptor that plays a crucial role in various physiological processes, including development, reproduction, and metabolism. N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide has been used to investigate the role of ERβ in various diseases, such as breast cancer, osteoporosis, and cardiovascular diseases.
Propriétés
Nom du produit |
N-(3,5-dimethylphenyl)-2-ethoxy-1-naphthamide |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-4-24-19-10-9-16-7-5-6-8-18(16)20(19)21(23)22-17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,22,23) |
Clé InChI |
LJRLKITUJDMLQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC(=C3)C)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)





![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)



